2-Octyloxytetrahydro-2H-pyran
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Overview
Description
2-Octyloxytetrahydro-2H-pyran is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.34 g/mol . It is a derivative of tetrahydropyran, where an octyloxy group is attached to the second carbon of the tetrahydropyran ring. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyloxytetrahydro-2H-pyran can be synthesized through the reaction of 3,4-dihydro-2H-pyran with 1-octanol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether linkage between the tetrahydropyran ring and the octyl group. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Octyloxytetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the octyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
2-Octyloxytetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Octyloxytetrahydro-2H-pyran involves its interaction with molecular targets through its functional groups. The octyloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxytetrahydro-2H-pyran: Similar structure with a methoxy group instead of an octyloxy group.
2-Ethyloxytetrahydro-2H-pyran: Similar structure with an ethyloxy group instead of an octyloxy group.
2-Butyloxytetrahydro-2H-pyran: Similar structure with a butyloxy group instead of an octyloxy group.
Uniqueness
2-Octyloxytetrahydro-2H-pyran is unique due to its longer alkyl chain (octyl group), which imparts distinct hydrophobic properties and influences its solubility and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are desired.
Properties
IUPAC Name |
2-octoxyoxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDANXKCMJFKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404538 |
Source
|
Record name | 2-Octyloxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70690-19-6 |
Source
|
Record name | 2-Octyloxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Octyloxytetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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